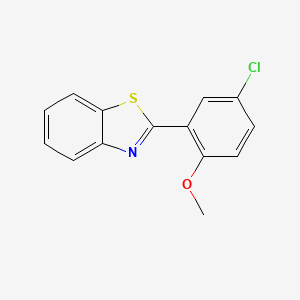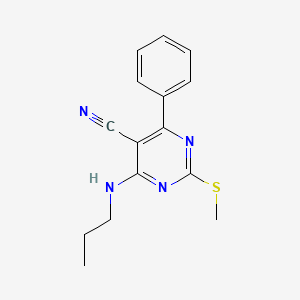![molecular formula C21H18N2O2 B5696997 N'-[(2-biphenylylcarbonyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5696997.png)
N'-[(2-biphenylylcarbonyl)oxy]-3-methylbenzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(2-biphenylylcarbonyl)oxy]-3-methylbenzenecarboximidamide, also known as BMH-21, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. BMH-21 has been found to inhibit the growth of cancer cells and has shown promising results in preclinical studies.
Mécanisme D'action
The mechanism of action of N'-[(2-biphenylylcarbonyl)oxy]-3-methylbenzenecarboximidamide involves the inhibition of the activity of DNA repair enzymes, specifically poly(ADP-ribose) polymerase 1 (PARP1) and DNA ligase III. These enzymes are involved in the repair of damaged DNA, which is a critical process for cancer cell survival. By inhibiting these enzymes, this compound can induce DNA damage and prevent cancer cells from repairing their DNA, ultimately leading to cell death.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In addition to inhibiting the activity of DNA repair enzymes, this compound has been found to induce the accumulation of DNA damage markers, such as gamma-H2AX and 53BP1, in cancer cells. This indicates that this compound is effective in inducing DNA damage and preventing DNA repair. This compound has also been found to inhibit the growth of cancer stem cells, which are thought to be responsible for cancer recurrence and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
N'-[(2-biphenylylcarbonyl)oxy]-3-methylbenzenecarboximidamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. This compound has also been found to be stable in solution and can be stored for extended periods of time. However, there are also limitations to using this compound in lab experiments. The compound has low solubility in water, which can make it difficult to use in certain assays. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research on N'-[(2-biphenylylcarbonyl)oxy]-3-methylbenzenecarboximidamide. One area of interest is the development of more potent and selective inhibitors of PARP1 and DNA ligase III. This could lead to the development of more effective cancer therapies that target DNA repair pathways. Another future direction is the investigation of the potential use of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
N'-[(2-biphenylylcarbonyl)oxy]-3-methylbenzenecarboximidamide is a synthetic compound that can be prepared by a multi-step reaction sequence. The synthesis of this compound involves the reaction of 3-methylbenzenecarboximidamide with 2-biphenylcarbonyl chloride in the presence of a base to form the intermediate product, which is then treated with sodium hydride and dimethyl sulfate to form the final product. The purity of the compound can be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
N'-[(2-biphenylylcarbonyl)oxy]-3-methylbenzenecarboximidamide has shown significant potential as a therapeutic agent in preclinical studies. It has been found to inhibit the growth of cancer cells in vitro and in vivo, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable outcome for cancer treatment. Additionally, this compound has been found to inhibit the activity of DNA repair enzymes, which can enhance the effectiveness of chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
[(Z)-[amino-(3-methylphenyl)methylidene]amino] 2-phenylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c1-15-8-7-11-17(14-15)20(22)23-25-21(24)19-13-6-5-12-18(19)16-9-3-2-4-10-16/h2-14H,1H3,(H2,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKMVHLPZIDBJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=NOC(=O)C2=CC=CC=C2C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C(=N/OC(=O)C2=CC=CC=C2C3=CC=CC=C3)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(difluoromethyl)-N-{4-methoxy-3-[(2-methylphenoxy)methyl]benzylidene}-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5696922.png)

![1-[1-allyl-6-methyl-4-(4-morpholinyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5696928.png)




![N-[3-(aminocarbonyl)phenyl]-2-chlorobenzamide](/img/structure/B5696947.png)


![3-[(4-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5696970.png)

![3-amino-2-benzyl-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5696978.png)
![methyl 3-{[(4-chlorophenoxy)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B5696994.png)